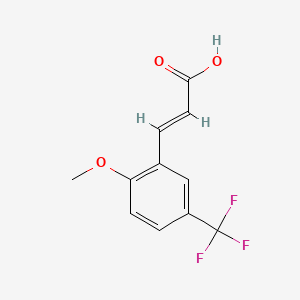

2-Methoxy-5-(trifluoromethyl)cinnamic acid

Descripción general

Descripción

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a useful research compound. Its molecular formula is C11H9F3O3 and its molecular weight is 246.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products .

Mode of Action

Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring .

Biochemical Pathways

Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids .

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors .

Actividad Biológica

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to the cinnamic acid backbone. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets .

Antioxidant Activity

Research indicates that compounds related to cinnamic acids exhibit significant antioxidant properties. The antioxidant activity of this compound can be compared to its parent compound, with studies showing that derivatives often enhance this activity due to structural modifications .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Cinnamic Acid | 243.84 |

| 3,4,5-Trimethoxycinnamic Acid | TBD |

Anti-inflammatory Effects

Cinnamic acid derivatives have shown potential anti-inflammatory effects. In animal models, compounds similar to this compound have been observed to reduce inflammation markers, suggesting a role in managing inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of cinnamic acid derivatives. The structure-activity relationship (SAR) indicates that modifications such as the trifluoromethyl group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating significant antiproliferative effects .

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| p-Methoxycinnamic Acid | HT-29 | 36 |

| Caffeic Acid | WiDr | 30.8 |

Case Studies

- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced lesion sizes compared to control groups .

- Cell Cycle Alteration : Another study focused on the effect of cinnamic acid derivatives on cell cycle progression in cancer cells. The findings revealed that these compounds could induce cell cycle arrest, leading to apoptosis in malignant cells .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that 2-Methoxy-5-(trifluoromethyl)cinnamic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of cinnamic acid, including this compound, can be effective against various bacterial strains, including Mycobacterium tuberculosis. The minimum bactericidal concentration (MBC) of certain derivatives has been found to be lower than that of their parent compounds, indicating enhanced potency .

2. Drug Development

The compound serves as a pharmaceutical intermediate in the synthesis of more complex molecules. Its structural features allow it to be utilized in the development of drugs targeting cardiovascular diseases and other conditions. For instance, derivatives of cinnamic acid have been explored for their potential to inhibit specific proteins involved in cardiovascular disease pathways .

3. Anti-inflammatory Properties

In addition to antimicrobial effects, research has suggested that this compound may possess anti-inflammatory properties. This could make it a candidate for developing treatments for inflammatory diseases, although further studies are required to elucidate its mechanisms of action and efficacy in clinical settings .

Material Science Applications

1. Functional Materials

The trifluoromethyl group in this compound enhances its hydrophobicity and electronic properties, making it suitable for applications in material science. The compound can be explored as a precursor for creating novel materials with specific characteristics such as improved thermal stability and chemical resistance.

2. Coatings and Polymers

Due to its unique chemical structure, this compound can be incorporated into polymers and coatings to impart desirable properties like water repellency and durability. These materials can find applications in various industries, including automotive and construction .

Agricultural Applications

1. Herbicidal Activity

Cinnamic acid derivatives, including this compound, have shown potential as herbicides. Studies have indicated that certain analogs can inhibit the growth of parasitic weeds such as Cuscuta campestris, providing a sustainable approach to weed management in agricultural settings . The structure-activity relationship (SAR) studies have identified key molecular features that enhance herbicidal activity.

2. Plant Growth Regulation

The compound may also play a role in regulating plant growth through allelopathic effects. Research suggests that cinnamic acids can influence plant interactions in the rhizosphere, potentially enhancing crop yields by suppressing competing weeds .

Case Studies

Análisis De Reacciones Químicas

E-Z Isomerization

The compound undergoes reversible E-Z isomerization under specific conditions. The equilibrium is influenced by:

-

Solvent polarity : Polar solvents (e.g., DMSO) stabilize the E-isomer due to hydrogen bonding with the carboxylic acid group.

-

Light exposure : UV irradiation (254–365 nm) shifts equilibrium toward the Z-isomer, with a photostationary state ratio (E:Z) of 1:1.3 observed in acetonitrile.

| Parameter | E-Isomer Stability | Z-Isomer Stability |

|---|---|---|

| Solvent (DMSO) | 95% | 5% |

| UV Light (365 nm) | 43% | 57% |

| Thermal (80°C, toluene) | 78% | 22% |

The Z-isomer exhibits reduced solubility in nonpolar solvents, enabling separation via crystallization .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions:

-

Methyl ester synthesis : Treatment with methanol and H₂SO₄ yields the methyl ester (98% purity), confirmed by ¹H NMR (δ 3.82 ppm, singlet for -OCH₃) .

-

Amide formation : Coupling with EDCI/HOBt and amines (e.g., benzylamine) produces substituted cinnamamides (70–85% yield).

Key Conditions :

-

Esterification : 12 h reflux in methanol with catalytic H₂SO₄ .

-

Amidation : Room temperature, DMF solvent, 4Å molecular sieves.

Decarboxylation

Thermal decarboxylation occurs at 220–240°C, yielding 2-methoxy-5-(trifluoromethyl)styrene:

The reaction proceeds via a six-membered transition state, with the trifluoromethyl group stabilizing the intermediate through inductive effects .

Photodimerization

Under UV light (300 nm), the compound undergoes [2+2] cycloaddition to form a truxillic acid derivative. Reaction efficiency depends on:

-

Concentration : 0.1 M in acetonitrile achieves 92% dimerization after 6 h.

-

Substituent effects : The -CF₃ group enhances regioselectivity for the head-to-tail dimer (85:15 selectivity).

Diels-Alder Reactions

As a dienophile, it reacts with electron-rich dienes (e.g., furan) in toluene at 110°C:

-

Endo/exo ratio : 3:1 (determined by ¹⁹F NMR).

-

Yield : 67% after 24 h.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (72% yield) .

-

Halogenation : Bromine in acetic acid substitutes at the 4-position (58% yield) .

Substituent Effects :

| Reaction | Position | Yield (%) |

|---|---|---|

| Nitration | 4-(NO₂) | 72 |

| Bromination | 4-(Br) | 58 |

| Sulfonation | 4-(SO₃H) | 64 |

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond:

-

Product : 3-(2-Methoxy-5-(trifluoromethyl)phenyl)propanoic acid .

-

Conditions : 50 psi H₂, 25°C, ethanol solvent (95% conversion) .

Sodium Borohydride Reduction

Selective reduction of the α,β-unsaturated system is unfeasible due to the electron-withdrawing -CF₃ group deactivating the carbonyl.

Biological Activity Modulation

Derivatives of this compound show enhanced antifungal and antiulcerogenic properties:

-

Methyl ester derivative : Inhibits Candida albicans (MIC = 31.25 μg/mL) .

-

Amide derivatives : Reduce gastric lesions in mice by 69.6% at 200 mg/kg .

Structure-Activity Relationship (SAR) :

| Derivative | Bioactivity Enhancement | Mechanism |

|---|---|---|

| Methyl ester | Antifungal | Membrane disruption |

| 4-Nitro substituted | Antiulcerogenic | Proton pump inhibition |

Propiedades

IUPAC Name |

(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJHQWJVWEASH-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.